1-(3,5-difluorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound belonging to the class of 1,2,3-triazoles. This compound has gained attention due to its potential applications in medicinal chemistry, particularly as a scaffold for developing new pharmaceuticals. The presence of both fluorine substituents and a pyridine moiety enhances its biological activity and solubility properties.
The compound can be synthesized through various methods, primarily involving the reaction of azides with alkyne derivatives. The synthesis routes often utilize metal-catalyzed cycloaddition reactions and can be optimized for yield and purity. Research articles and patents detail these synthetic pathways, highlighting the relevance of this compound in drug development.
1-(3,5-difluorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid is classified as:
The synthesis of 1-(3,5-difluorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the following techniques:
The synthesis can be performed under mild conditions, and the choice of catalyst (often copper or ruthenium) significantly affects the regioselectivity and yield of the desired product. The reaction conditions may include varying temperatures and solvent systems to enhance reactivity.
The molecular formula for 1-(3,5-difluorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid is C14H8F2N4O. Its structure features:
The compound's key structural data includes:
1-(3,5-difluorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid can participate in various chemical reactions due to its functional groups:
The reactivity is influenced by electronic factors from the fluorine substituents and the nitrogen atoms in the triazole ring, which can stabilize or destabilize intermediates during reactions.
The mechanism of action for compounds like 1-(3,5-difluorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid often involves:
Research indicates that triazole derivatives can exhibit antimicrobial and anticancer activities through mechanisms such as enzyme inhibition or disruption of cellular processes .
1-(3,5-difluorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid has several potential applications:
Research continues to explore its utility in medicinal chemistry due to its versatile structure and biological activity potential .
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the cornerstone method for constructing the 1,2,3-triazole core of 1-(3,5-difluorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic acid. This "click" reaction enables regioselective 1,4-disubstituted triazole formation under mild conditions. Key precursors include:
Optimization Parameters:
Table 1: CuAAC Optimization for Target Triazole Formation
Azide Source | Alkyne Precursor | Catalyst System | Yield (%) | Regioselectivity |
---|---|---|---|---|
3,5-Difluorophenyl azide | Ethyl 2-pyridylethynoate | CuI/TBTA | 92 | >99% 1,4-isomer |
3,5-Difluorophenyl azide | 4-(Pyridin-2-yl)-2-butyne-1-ol | CuSO₄/sodium ascorbate | 78 | >99% 1,4-isomer |
In situ azide | Ethyl 5-(pyridin-2-yl)triazole-4-carboxylate | CuBr/PMDETA | 85 | >99% 1,4-isomer |
Post-cyclization hydrolysis (NaOH/EtOH, 70°C) converts ethyl esters to the carboxylic acid functionality [3].
Late-stage functionalization of the 3,5-difluorophenyl and pyridinyl groups tailors physicochemical properties for target applications:
Steric Consideration: Ortho-substitution on the pyridine ring is hindered by coordination to Lewis acids, directing electrophiles para to nitrogen [7].
Nucleophilic Aromatic Substitution (SNAr):Fluorine atoms at C3/C5 positions are displaced by O-, N-, or S-nucleophiles. Piperazine incorporation via SNAr enhances water solubility:
3,5-Difluorotriazole + Piperazine → 3-Piperazinyl-5-fluorotriazole (DMSO, 80°C, 6h)
Yields exceed 85% with K₂CO₃ as base [3].
Regiochemistry Constraints: X-ray crystallography of analogous 1-(pyridin-3-yl)triazoles reveals a 74° dihedral angle between triazole and pyridine rings, sterically impeding ortho-functionalization [7].
Radical decarboxylation and photoredox catalysis enable C–H diversification without prefunctionalization:
Triazole-COOH + CH₂=CHCO₂Et → Triazole-CH₂CH₂CO₂Et (62% yield)
Silver nitrate accelerates decarboxylation by promoting Ag-carboxylate formation [2].
[Pyridinyl-TriazoleH⁺] + •R (from R-COOH) → Alkylated Pyridinyl-Triazole
Yields range from 45–70% for primary/secondary alkyl groups [2] [8].
Boronic ester intermediates facilitate C–C bond formation but risk protodeboronation:
Pd Catalyst Selection: Pd(dppf)Cl₂ suppresses deboronation versus Pd(PPh₃)₄ in 2-pyridyl boronic esters due to enhanced transmetalation kinetics [6].
Homologation via Arndt-Eistert:Carboxylic acid intermediates are converted to α-diazoketones (SOCl₂, then CH₂N₂), rearranged to β-keto esters under Ag₂O catalysis. This extends the carbon chain for hybrid pharmacophore design:
Triazole-COOH → Triazole-C(O)CH₂CO₂Et (3 steps, 58% overall yield)
Table 2: Homologation Strategies for Triazole Carboxylic Acid Intermediates
Method | Reagents | Product | Yield (%) | Application |
---|---|---|---|---|
Arndt-Eistert | SOCl₂, CH₂N₂, Ag₂O/H₂O | β-Keto ester | 58 | Hybrid molecule synthesis |
Curtius Rearrangement | DPPA, t-BuOH, Δ | tert-Butyl carbamate | 65 | Amine introduction |
Hunsdiecker-Borodin | AgO₂C, I₂, CCl₄ | Bromodefluorinated derivative | 42 | Halogenation |
Homologated derivatives serve as precursors for annulated triazole scaffolds (e.g., triazolopyridazines) [7].
Table 3: Compound Identifiers for 1-(3,5-Difluorophenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxylic Acid
Identifier | Value |
---|---|
CAS Registry Number | 1326937-37-4 |
IUPAC Name | 1-(3,5-Difluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid |
Molecular Formula | C₁₄H₈F₂N₄O₂ |
Molecular Weight | 302.24 g/mol |
SMILES | O=C(C1=C(C2=CC=NC=C2)N(C3=CC(F)=CC(F)=C3)N=N1)O |
InChIKey | UZRCFVYAQNEDOW-UHFFFAOYSA-N |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: